molecular formula C20H17Cl2N5O3 B2759590 N-(3,4-dichlorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1396802-36-0

N-(3,4-dichlorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2759590
CAS RN: 1396802-36-0
M. Wt: 446.29
InChI Key: ZSNGQKQECWCNJY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H17Cl2N5O3 and its molecular weight is 446.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Importance

  • A study on the synthesis of 2-azetidinone derivatives revealed their potential antibacterial, antifungal, and antitubercular activities. These compounds, synthesized through a multi-step process involving phenothiazine, were evaluated for their in vitro activities, displaying acceptable results across different microbial strains (Sharma et al., 2012).

Anticancer Evaluation

  • Research on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activities against several cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).

Antibacterial and Antifungal Agents

  • A study on 4-oxo-thiazolidines and 2-oxo-azetidines showed that these compounds possess moderate to good activity against gram-positive and gram-negative bacteria. The structural and physicochemical parameters were analyzed through QSAR studies, highlighting the importance of substituent characteristics for antibacterial efficacy (Desai et al., 2008).

Antimicrobial and Antibiofilm Properties

  • Thiourea derivatives, including those with dichlorophenyl groups, were synthesized and tested for their antimicrobial and antibiofilm properties. These compounds demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth, suggesting their potential for developing new antimicrobial agents with antibiofilm capabilities (Limban et al., 2011).

Positive Allosteric Modulators

  • A novel series of aryl azetidinyl oxadiazoles were identified as mGluR5 positive allosteric modulators (PAMs) with improved physico-chemical properties. These compounds demonstrated moderate to potent mGluR5 PAM activities, indicating their potential for optimizing treatments for neurological conditions (Packiarajan et al., 2012).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O3/c1-23-18(28)12-4-2-3-11(7-12)17-25-19(30-26-17)13-9-27(10-13)20(29)24-14-5-6-15(21)16(22)8-14/h2-8,13H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNGQKQECWCNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

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